

Spectroscopic Data Interpretation for Maculine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maculine*

Cat. No.: *B191768*

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Introduction

Maculine is a furoquinoline alkaloid, a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic effects.^{[1][2]} The precise characterization of **Maculine**'s chemical structure is paramount for understanding its mechanism of action and for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of experimental spectra for **Maculine** is not publicly available, this guide compiles existing data for **Maculine** and closely related, structurally similar furoquinoline alkaloids to provide a comprehensive analytical framework.

Chemical Structure

- Systematic Name: 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline
- CAS Number: 524-89-0
- Molecular Formula: C₁₃H₉NO₄
- Molecular Weight: 243.22 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data for **Maculine**

A predicted ¹³C NMR spectrum for **Maculine** is available, providing expected chemical shifts for each carbon atom.

Carbon Atom	Chemical Shift (ppm)
C-2	153.2
C-3	106.5
C-3a	148.8
C-4	162.5
C-4a	103.2
C-5	118.8
C-5a	145.1
C-9	148.9
C-9a	95.2
C-10	143.8
C-10a	111.1
OCH ₃	61.5
O-CH ₂ -O	102.3

¹H NMR Data Interpretation for Furoquinoline Alkaloids

While the experimental ^1H NMR spectrum for **Maculine** is not readily available, the typical chemical shifts for protons in the furoquinoline scaffold provide a strong basis for interpretation. [3]

Proton(s)	Typical Chemical Shift (ppm)	Multiplicity
H-2 (furan)	7.50 - 7.60	d
H-3 (furan)	6.90 - 7.10	d
Aromatic Protons	7.00 - 8.50	m
Methoxy Protons (OCH_3)	~4.40 (at C-4), 4.0 - 4.2 (other)	s
Methylenedioxy Protons ($\text{O-CH}_2\text{-O}$)	~6.00	s

d: doublet, s: singlet, m: multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a furoquinoline alkaloid like **Maculine** is expected to show characteristic absorption bands.[3]

Functional Group	Characteristic Absorption (cm^{-1})
C-H (aromatic)	3100 - 3000
C-H (aliphatic, OCH_3)	2950 - 2850
C=C, C=N (aromatic rings)	1600 - 1450
C-O (ether, methoxy)	1275 - 1000
Furan ring vibrations	1090 - 1110

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Data for **Maculine**

GC-MS analysis of **Maculine** shows a molecular ion peak corresponding to its molecular weight.

m/z	Relative Intensity	Assignment
243	100%	$[M]^+$ (Molecular Ion)
228	High	$[M - CH_3]^+$
200	Moderate	$[M - CH_3 - CO]^+$

Fragmentation Pattern of Furoquinoline Alkaloids

The fragmentation of furoquinoline alkaloids in mass spectrometry often involves the loss of methyl radicals from methoxy groups and subsequent loss of carbon monoxide. The fragmentation pathway of Skimmianine, a closely related alkaloid, provides a good model for understanding the fragmentation of **Maculine**.^[4]

Experimental Protocols

NMR Sample Preparation (General Protocol for Alkaloids)

- **Sample Dissolution:** Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- **Filtration:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

FTIR Sample Preparation (KBr Pellet Method)

- Grinding: Grind 1-2 mg of the dry alkaloid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

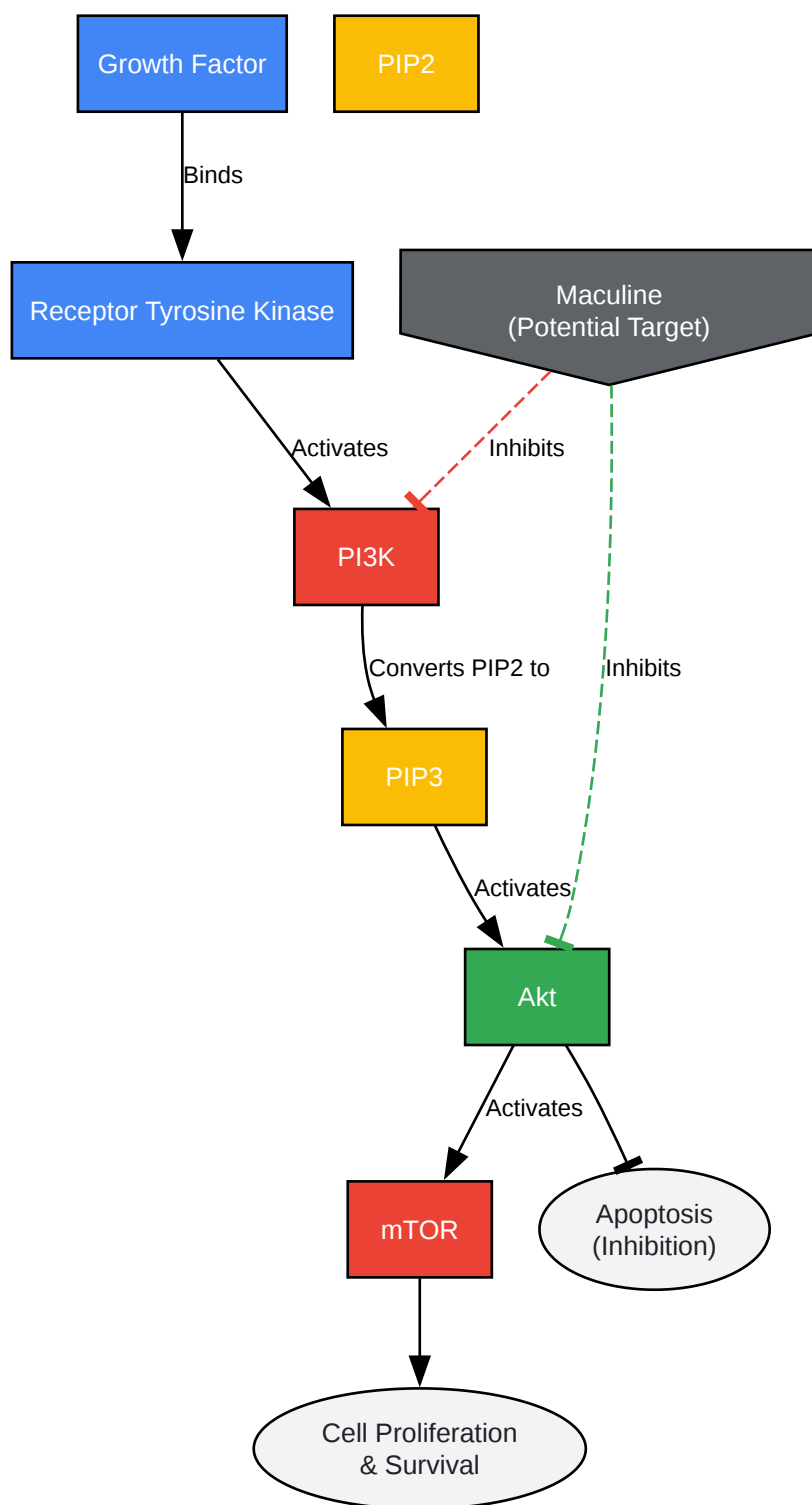
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkaloid Analysis

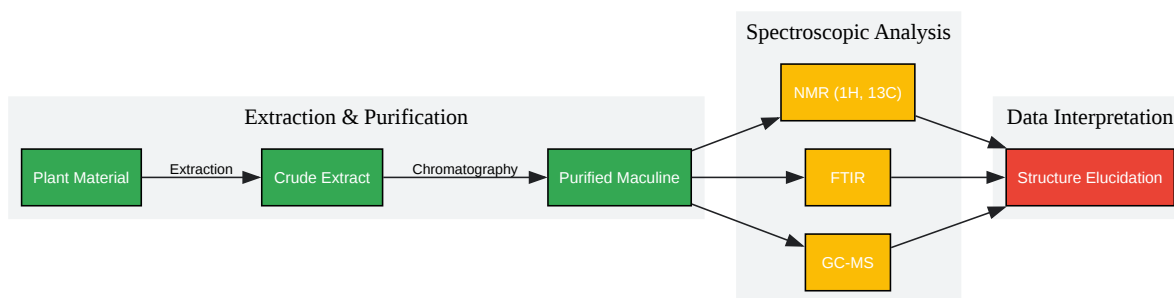
- Sample Preparation: Dissolve the alkaloid extract in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at 100 $^{\circ}\text{C}$, ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$, and hold for 10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-550.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.

Signaling Pathways and Biological Activity

Furoquinoline alkaloids are known to exhibit a range of biological activities, including anticancer properties.[2][5] Their mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific signaling pathways targeted by **Maculine** have not been definitively elucidated, studies on other furoquinoline alkaloids suggest potential involvement of pathways such as the PI3K/Akt/mTOR and MAPK pathways.[5]

Below is a generalized representation of a signaling pathway that is often dysregulated in cancer and can be a target for anticancer compounds.





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- To cite this document: BenchChem. [Spectroscopic Data Interpretation for Maculine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b191768#spectroscopic-data-interpretation-for-maculine-nmr-ir-ms\]](https://www.benchchem.com/product/b191768#spectroscopic-data-interpretation-for-maculine-nmr-ir-ms)

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